

bezuclastinib KIT exon 17 mutations systemic mastocytosis

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: **Bezuclastinib**

CAS No.: 1616385-51-3

Cat. No.: S9102742

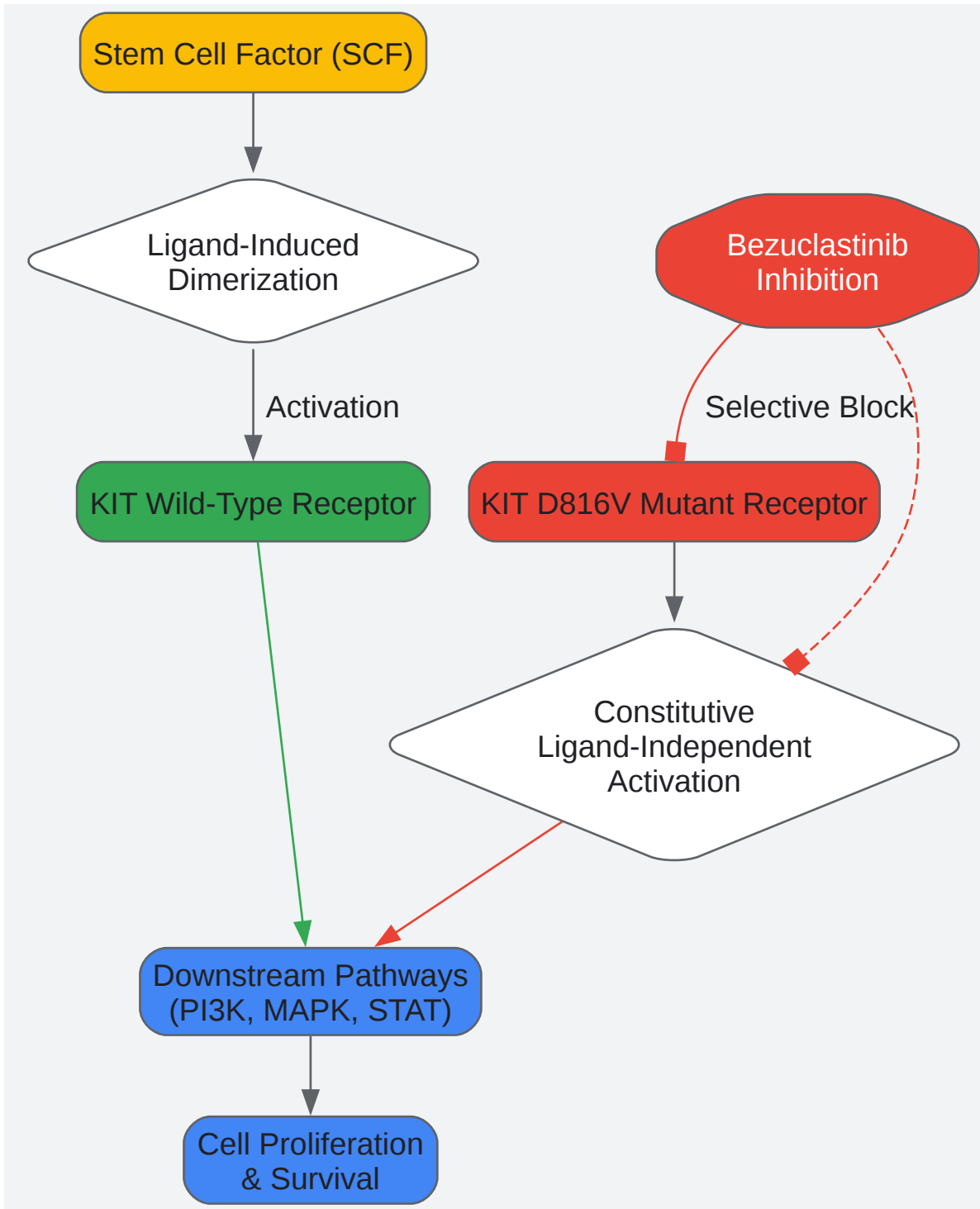
[Get Quote](#)

KIT Mutations and **Bezuclastinib's** Therapeutic Rationale

The **KIT** proto-oncogene encodes a receptor tyrosine kinase critical for cell proliferation and survival. In SM, over 80% of adult cases are driven by the **KIT D816V** mutation, a specific exon 17 point mutation that leads to ligand-independent, constitutive activation of the receptor [1] [2]. This persistent signaling promotes the uncontrolled proliferation and accumulation of mast cells.

Bezuclastinib is an investigational, selective tyrosine kinase inhibitor designed to potently and specifically target the KIT D816V mutation and other mutations in the KIT exon 17 region [3] [4]. A key feature of its design is that it is **CNS-sparing**, meaning it is intended to minimize penetration of the blood-brain barrier and reduce the potential for central nervous system-related adverse events, which have been observed with other, less selective KIT inhibitors [5].

The diagram below illustrates the signaling pathway of wild-type KIT and mutant KIT (D816V), highlighting the points of inhibition by **bezuclastinib**.



[Click to download full resolution via product page](#)

*KIT Signaling & **Bezuclastinib** Inhibition: Wild-type KIT requires SCF for activation, while the D816V mutant is constitutively active. **Bezuclastinib** selectively inhibits the mutant receptor.*

Clinical Trial Data and Key Outcomes

Bezuclastinib has demonstrated significant efficacy across multiple clinical trials in different subtypes of SM. The following tables summarize the key quantitative results.

Table 1: Efficacy Data from SUMMIT Trial (Non-Advanced SM) [6]

Endpoint	Bezuclastinib (n=118)	Placebo	P-value
Mean Change in TSS (Week 24)	24.3 points	15.4 points	p = 0.0002
≥50% Reduction in Serum Tryptase	87.4%	0%	p < 0.0001
≥50% Reduction in KIT D816V VAF	Significant Improvement	-	p < 0.0001
≥50% Reduction in Bone Marrow Mast Cell Aggregates	Significant Improvement	-	p < 0.0001

Table 2: Safety Profile of Bezuclastinib from Clinical Trials [3] [6]

Parameter	SUMMIT (NonAdvSM)	PEAK (GIST - Combination Arm)
Most Common TEAEs	Hair color change (69.5%), Altered taste (23.7%), Nausea (22.0%)	Hypertension (29.4%), Neutropenia (15.2%)
Grade 3+ ALT/AST Increase	5.9%	10.8%
Treatment Discontinuation (TRAE)	5.9% (all due to ALT/AST)	7.4% (vs. 3.8% in control)

Parameter	SUMMIT (NonAdvSM)	PEAK (GIST - Combination Arm)
Hepatic AE Profile	-	Mostly transient, reversible lab abnormalities

Table 3: Cogent Biosciences 2025 Milestones and Regulatory Status [3] [4] [5]

Program / Trial	Indication	Status / Key Milestone	Timing
SUMMIT Trial	Non-Advanced SM (NonAdvSM)	NDA Submission; Breakthrough Therapy Designation Granted	H2 2025
APEX Trial	Advanced SM (AdvSM)	Report Top-Line Results	December 2025
Bezuclastinib	NonAdvSM & GIST	Expanded Access Program (EAP) Initiated	Q1 2025

Experimental Protocols for Key Assessments

The robust efficacy data from the SUMMIT trial are based on a set of predefined, multi-faceted endpoints that reflect the complex pathology of SM [6].

- 1. Total Symptom Score (TSS):** The primary endpoint was the change from baseline in the **Mastocytosis Activity Score (MAS)** TSS at 24 weeks. The MAS is a patient-reported outcome instrument that quantifies the severity of symptoms specific to mastocytosis (e.g., flushing, pruritus, depression, fatigue) over a 24-hour period. A higher score indicates worse symptomology, and the statistically significant greater reduction in the **bezuclastinib** arm represents a clinically meaningful improvement for patients.
- 2. Serum Tryptase Reduction:** A key secondary biomarker endpoint was the proportion of patients achieving a **≥50% reduction in serum tryptase** levels from baseline. Tryptase is a protease highly concentrated in mast cell granules, and its level in serum is a direct correlate of overall mast cell burden in the body.
- 3. Molecular Response (KIT D816V VAF):** Molecular response was assessed by measuring the reduction in the **KIT D816V variant allele frequency (VAF)** in the peripheral blood using highly

sensitive assays like digital droplet PCR. A reduction in VAF indicates a direct pharmacodynamic effect of **bezuclastinib** on suppressing the population of mutant cells.

- **4. Histopathological Response (Bone Marrow):** Bone marrow biopsies were analyzed to assess the reduction in the size and number of mast cell aggregates. This provides direct morphological evidence of the drug's effect on disease pathology in the primary organ involved.

Interpretation and Future Directions

The data indicates that **bezuclastinib** is poised to address a significant unmet need. The **Breakthrough Therapy Designation** from the FDA for NonAdvSM underscores its potential and expedites its development path [4]. The consistent success across efficacy endpoints in the SUMMIT trial, combined with a manageable safety profile where most adverse events were low-grade and reversible, supports its potential to become a new standard of care [6].

It is important to note that the clinical development strategy for KIT inhibition is evolving. The success of the **PEAK Phase 3 trial** in GIST (which tested **bezuclastinib** in combination with sunitinib) demonstrates the compound's utility beyond mastocytosis and validates its mechanism of action against different KIT mutations found in GIST [3].

This report is based on the most recent data available. For the most detailed and up-to-the-minute information, especially as full data from the SUMMIT and APEX trials are presented at upcoming medical conferences, I recommend monitoring the clinicaltrials.gov database and announcements from Cogent Biosciences directly.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. KIT / CD117 molecular testing [[pathologyoutlines.com](https://www.pathologyoutlines.com)]
2. Germline mutations of KIT in gastrointestinal stromal tumor ... [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

3. Press Release Details [investors.cogentbio.com]
4. Cogent Biosciences Announces FDA Breakthrough ... [investors.cogentbio.com]
5. Press Release Details [investors.cogentbio.com]
6. Bezuclastinib Improves TSS in Non-Advanced Systemic ... [onclive.com]

To cite this document: Smolecule. [bezuclastinib KIT exon 17 mutations systemic mastocytosis].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b9102742#bezuclastinib-kit-exon-17-mutations-systemic-mastocytosis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com